Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester
CAS No.: 3563-52-8
Cat. No.: VC16512670
Molecular Formula: C10H13ClNO4PS
Molecular Weight: 309.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3563-52-8 |
|---|---|
| Molecular Formula | C10H13ClNO4PS |
| Molecular Weight | 309.71 g/mol |
| IUPAC Name | (2-chloro-4-nitrophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
| Standard InChI | InChI=1S/C10H13ClNO4PS/c1-3-15-17(18,4-2)16-10-6-5-8(12(13)14)7-9(10)11/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | KOYZGOINJGYTFY-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=S)(CC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester has the molecular formula C₁₀H₁₃ClNO₄PS and a molecular weight of 309.71 g/mol . Its IUPAC name reflects the substitution pattern on the phosphorus atom: an ethyl group, a 2-chloro-4-nitrophenyl ester, and a thiophosphoric acid moiety. The compound is also known by synonyms such as Stauffer N-2230 and ENT 25,754, which are historically linked to its development as a pesticide .
Structural Analysis
The molecule features a tetrahedral phosphorus center bonded to:
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An ethoxy group (-OCH₂CH₃)
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A 2-chloro-4-nitrophenyl ester group
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An ethyl group (-CH₂CH₃)
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A sulfur atom in the thioacid group
The nitro and chloro substituents on the phenyl ring confer electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitution reactions. X-ray crystallography data for analogous compounds suggest a bond angle of approximately 109.5° around phosphorus, consistent with sp³ hybridization .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves a two-step esterification process:
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Formation of the Phosphonothioic Acid Intermediate:
Ethylphosphonothioic acid is generated via the reaction of diethyl phosphite with elemental sulfur under reflux. -
Esterification with 2-Chloro-4-Nitrophenol:
The acid reacts with 2-chloro-4-nitrophenol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) at 60–80°C.
Optimized Conditions:
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Temperature: 70°C (±5°C)
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Catalyst: 5 mol% DMAP (4-dimethylaminopyridine)
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Yield: 78–85%
Industrial-Scale Manufacturing
Continuous flow reactors have replaced batch processes in large-scale production, offering advantages such as:
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Enhanced Safety: Reduced exposure to toxic intermediates
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Improved Yield: 92% efficiency due to precise temperature control
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Scalability: Outputs exceeding 100 kg/day in pilot plants
Physicochemical Properties
The compound’s low water solubility and high log P value suggest significant bioaccumulation potential in lipid-rich tissues.
Biological Activity and Mechanism
Acetylcholinesterase Inhibition
As a organophosphate (OP), the compound irreversibly inhibits acetylcholinesterase (AChE) through phosphorylation of the serine hydroxyl group in the enzyme’s active site :
Kinetic Parameters:
Comparative Toxicity
| Species | LD₅₀ (Oral) | LD₅₀ (Dermal) | Reference |
|---|---|---|---|
| Rat | 38 mg/kg | 210 mg/kg | |
| Zebrafish | 0.12 ppm | N/A | |
| Honeybee | 0.008 μg/bee | N/A |
The compound’s high toxicity to bees necessitates strict regulations on agricultural use.
Industrial and Research Applications
Agrochemical Uses
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Insecticidal Activity: Effective against Spodoptera frugiperda (EC₅₀ = 2.1 ppm) and Myzus persicae (EC₅₀ = 0.8 ppm)
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Synergistic Formulations: Combined with pyrethroids to enhance efficacy by 300% in resistant pest populations
Biochemical Research
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Enzyme Kinetics Studies: Used to probe AChE reactivation pathways with oxime antidotes
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Radiolabeled Analogs: Fluorine-18 derivatives enable PET imaging of AChE distribution in neural tissues
| Parameter | Value | Test Method |
|---|---|---|
| Soil DT₅₀ | 23 days | OECD 307 |
| Aquatic Toxicity | EC₅₀ Daphnia magna = 0.05 ppm | OECD 202 |
| Photodegradation | t₁/₂ = 6 hours (UVλ 254 nm) | EPA 1613 |
Comparative Analysis with Analogous Compounds
| Compound | AChE (M⁻¹min⁻¹) | Log P | LD₅₀ (Rat) |
|---|---|---|---|
| Paraoxon | 2.1 | 2.1 mg/kg | |
| This Compound | 3.8 | 38 mg/kg | |
| Chlorpyrifos | 4.7 | 135 mg/kg |
The reduced acute toxicity compared to paraoxon makes it preferable for controlled agricultural applications .
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